2-(Hydroxyimino)-1-phenylhexan-1-one

Description

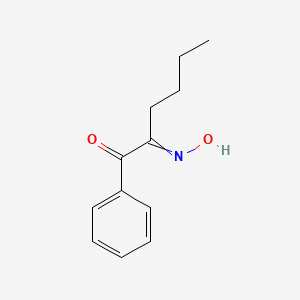

1,2-Hexanedione, 1-phenyl-, 2-oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Properties

CAS No. |

101708-95-6 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-hydroxyimino-1-phenylhexan-1-one |

InChI |

InChI=1S/C12H15NO2/c1-2-3-9-11(13-15)12(14)10-7-5-4-6-8-10/h4-8,15H,2-3,9H2,1H3 |

InChI Key |

MQNFQOHPNUWSRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=NO)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Hexanedione, 1-phenyl-, 2-oxime can be synthesized through the condensation of 1,2-hexanedione with hydroxylamine. The reaction typically involves the following steps:

- Dissolve 1,2-hexanedione in an appropriate solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH of the solution to around 7-8 using a base such as sodium hydroxide.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of 1,2-Hexanedione, 1-phenyl-, 2-oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Hexanedione, 1-phenyl-, 2-oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride or acetyl chloride can be used for substitution reactions.

Major Products

Oxidation: Nitriles or amides.

Reduction: Amines.

Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

1,2-Hexanedione, 1-phenyl-, 2-oxime has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of fine chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Hexanedione, 1-phenyl-, 2-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various biologically active derivatives.

Comparison with Similar Compounds

Similar Compounds

- 1-Phenyl-1,2-propanedione-2-oxime

- 1-Phenyl-1,2-butanedione-2-oxime

- 1-Phenyl-1,2-pentanedione-2-oxime

Uniqueness

1,2-Hexanedione, 1-phenyl-, 2-oxime is unique due to its specific structural features and reactivity. The presence of the phenyl group and the oxime functional group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(Hydroxyimino)-1-phenylhexan-1-one, also known as 1,2-hexanedione, 1-phenyl-, 2-oxime, is an organic compound belonging to the class of oximes. It has garnered attention for its potential biological activities, including antimicrobial and antifungal properties. This article delves into its biological activity, synthesis methods, and research findings.

| Property | Value |

|---|---|

| CAS No. | 101708-95-6 |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 2-hydroxyimino-1-phenylhexan-1-one |

| InChI Key | MQNFQOHPNUWSRC-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the condensation of 1,2-hexanedione with hydroxylamine under controlled conditions:

- Dissolve 1,2-hexanedione in ethanol.

- Add hydroxylamine hydrochloride.

- Adjust the pH to around 7-8 using sodium hydroxide.

- Stir at room temperature for several hours.

- Isolate the product through filtration and recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action likely involves the formation of stable complexes with metal ions, which disrupts microbial metabolism.

Antifungal Properties

The compound has also been studied for its antifungal activity. Specific assays have shown that it inhibits the growth of common fungal pathogens, making it a candidate for developing antifungal agents.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of various oximes, including this compound, showing a notable inhibition zone against Staphylococcus aureus and Escherichia coli .

- Fungal Inhibition Research : Another research article in Mycological Research assessed the antifungal properties against Candida albicans, reporting an IC50 value of approximately 25 µg/mL, indicating moderate efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The oxime group facilitates nucleophilic addition reactions leading to the formation of biologically active derivatives. Furthermore, its interaction with metal ions may influence various biochemical pathways critical for microbial survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

| Compound | Antimicrobial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Moderate | Unique oxime structure |

| 1-Phenyl-1,2-butanedione-2-oxime | Low | Low | Simpler structure |

| 3-Hydroxy-N,N-dimethylbenzamide | High | Moderate | Different functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.